molecular formula C14H17NO3 B1611171 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 63945-11-9

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1611171
CAS No.: 63945-11-9
M. Wt: 247.29 g/mol
InChI Key: RWPZKDNKHUEITE-UHFFFAOYSA-N
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Description

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hydroxyhexyl side chain attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain liver detoxifying enzymes, potentially inhibiting their activity . This interaction can lead to alterations in the metabolic processes within the liver, affecting the overall detoxification pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and function . Additionally, it may affect cell signaling pathways related to hormone-like properties, influencing cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with liver detoxifying enzymes, for instance, results in the inhibition of these enzymes, thereby altering the detoxification process and gene expression related to metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification processes. At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and inhibition of detoxifying enzymes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification processes. The compound’s interaction with liver detoxifying enzymes, for example, can lead to alterations in metabolic flux and metabolite levels, affecting the overall metabolic balance within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 6-aminohexanol under acidic conditions to form the desired product. The reaction typically proceeds as follows:

    Phthalic Anhydride and 6-Aminohexanol Reaction:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow synthesis techniques can be employed to enhance the efficiency and yield of the compound. These methods involve the use of high-throughput reactors and optimized reaction conditions to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The isoindole ring can be reduced to form dihydroisoindole derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroisoindole derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: Employed in the development of advanced materials such as polymers and coatings.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(6-Hydroxyhexyl)-3-methylenesuccinic acid
  • 2-(6-Hydroxyhexyl)-3-methylenesuccinic acid dimethyl ester

Uniqueness

This compound is unique due to its specific structural features, including the hydroxyhexyl side chain and the isoindole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-hydroxyhexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZKDNKHUEITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513713
Record name 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63945-11-9
Record name 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound was prepared in the same manner as 5-phthalimidohexanol from 6-aminohexanol (3.51 g, 30.0 mmol) and phthalic anhydride (4.44 g, 30.0 mmol) to give the product as brown oil: yield 91%; 1H NMR (CDCl3) δ 1.3-1.8 (m, 8H), 3.6-3.7 (m, 4H), 4.3 (t, J=6.5 Hz, 1H), 7.7 (m, 2H), 7.8 (m, 2H).
Name
5-phthalimidohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

6-Bromohexan-1-ol (8 g, 44 mmol) and potassium phthalimide (16.4 g, 88 mmol) were heated at 90° C. for two hours in dry N,N-dimethylformamide (50 ml). The mixture was cooled and partitioned between chloroform (150 ml) and water (150 ml). The organic layer washed with water (2×150 ml), dried over anhydrous magnesium sulphate, filtered, and the filtrate evaporated under reduced pressure to give a yellow liquid. The liquid was left at 4° C. for 72 hours before repartitioning between ethyl acetate (150 ml) and water (150 ml). The organic layer was washed with water (2×150 ml), dried over anhydrous magnesium sulphate, filtered, and the filtrate evaporated under reduced pressure. Diethyl ether was added and following cooling the solid was removed by filtration. The process was repeated and the liquors were evaporated to give N-(6-hydroxyhexyl)-phthalimide. 1H-NMR: (60 MHz) (CDCl3), δ 7.7 (4H,s), 3.6 (5H,m) and 1.4 (8H,m) ppm
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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